

(2-Oxoazepan-1-yl)acetic acid chemical properties

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Compound of Interest

Compound Name: (2-Oxoazepan-1-yl)acetic acid

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(2-Oxoazepan-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam, a well-known industrial chemical and precursor to Nylon-6. The introduction of a carboxymethyl group onto the nitrogen atom of the caprolactam ring modifies its chemical properties, potentially leading to novel applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of **(2-Oxoazepan-1-yl)acetic acid**.

Chemical and Physical Properties

While extensive experimental data for **(2-Oxoazepan-1-yl)acetic acid** is not widely published in peer-reviewed literature, its fundamental properties have been identified. Key computed and known data are summarized below.

Property	Value	Source
IUPAC Name	(2-Oxoazepan-1-yl)acetic acid	
Synonyms	N-Carboxymethyl- ϵ -caprolactam	
CAS Number	35048-56-7	[1]
Molecular Formula	C ₈ H ₁₃ NO ₃	[2]
Molecular Weight	171.19 g/mol	[2]
XLogP3 (Computed)	-0.1	[2]
Monoisotopic Mass	171.08954 Da	[2]

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not readily available in the surveyed literature.

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted caprolactam derivatives is the alkylation of the caprolactam nitrogen. For **(2-Oxoazepan-1-yl)acetic acid**, this would involve the reaction of ϵ -caprolactam with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of (2-Oxoazepan-1-yl)acetic acid

The following is a generalized protocol based on standard organic synthesis techniques for N-alkylation of lactams.

Materials:

- ϵ -Caprolactam
- Sodium chloroacetate
- Aprotic solvent (e.g., Toluene, DMF)

- Base (e.g., Sodium hydride, Potassium carbonate)
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)
- Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

- Deprotonation of Caprolactam: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ϵ -caprolactam in a suitable anhydrous aprotic solvent. Add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium salt of caprolactam. The reaction mixture is typically stirred for 1-2 hours at room temperature to ensure complete deprotonation.
- N-Alkylation: Dissolve sodium chloroacetate in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the caprolactam salt. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water. The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted caprolactam. The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude **(2-Oxoazepan-1-yl)acetic acid**. The precipitate is collected by filtration, washed with cold water, and dried.
- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure **(2-Oxoazepan-1-yl)acetic acid**.

Generalized synthesis workflow for **(2-Oxoazepan-1-yl)acetic acid**.

Spectral Characterization

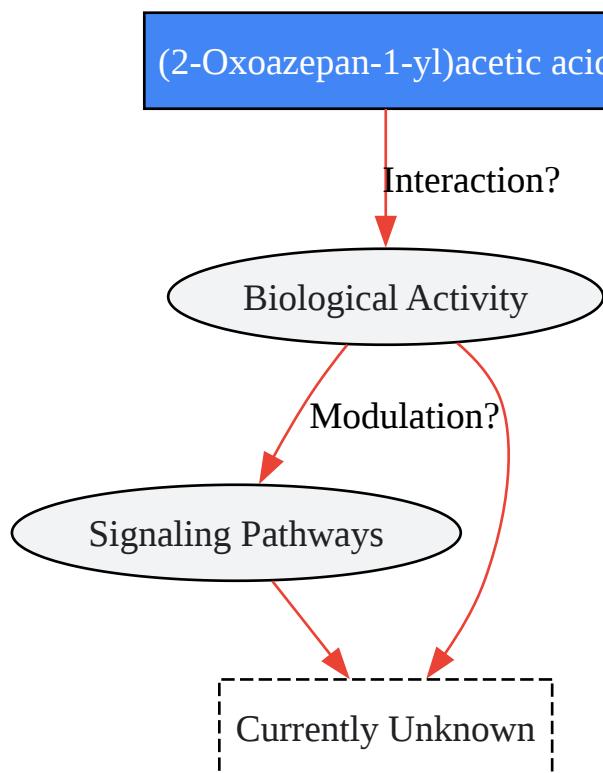
While specific spectra for **(2-Oxoazepan-1-yl)acetic acid** are not publicly available, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this

compound.[1] Researchers interested in these data are advised to contact the respective chemical suppliers. Based on the structure, the expected spectral characteristics are as follows:

- ^1H NMR: Signals corresponding to the methylene protons of the caprolactam ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the methylene carbons of the caprolactam ring, and the methylene carbon of the acetic acid group.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, and the O-H stretching of the carboxylic acid.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol) and characteristic fragmentation patterns.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of **(2-Oxoazepan-1-yl)acetic acid**. However, caprolactam itself is known to be of low toxicity.[3] Derivatives of caprolactam are an area of interest in medicinal chemistry, and the introduction of the carboxylic acid functional group could open avenues for its investigation as a lead compound in drug discovery.



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Current understanding of the biological role of the compound.

Conclusion

(2-Oxoazepan-1-yl)acetic acid is a caprolactam derivative with potential for further exploration in various scientific fields. While its fundamental chemical identity is established, a significant opportunity exists for researchers to contribute to the body of knowledge by determining its experimental physicochemical properties, developing and publishing detailed synthesis and characterization protocols, and investigating its potential biological activities. The information provided in this guide serves as a foundational resource for such future research endeavors.

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